
Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This compound is known for its unique structural features, which include a dichlorophenyl group and a phenylethyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1. Antihypertensive Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antihypertensive effects. A study demonstrated that similar compounds can effectively lower blood pressure by acting on calcium channels in vascular smooth muscle cells. This mechanism suggests potential therapeutic uses for dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate in managing hypertension.
2. Anticancer Properties
Dihydropyridine derivatives have been investigated for their anticancer activities. For instance, studies have shown that certain modifications can enhance their ability to induce apoptosis in cancer cells. The specific structure of this compound may offer similar benefits, warranting further investigation into its potential as an anticancer agent.
Agricultural Applications
1. Pesticide Development
The compound's structural features may lend themselves to use as a pesticide or herbicide. Research into related compounds has shown efficacy against various pests and diseases affecting crops. The chlorinated phenyl group could enhance the compound's bioactivity against specific agricultural pests.
2. Growth Regulators
There is emerging evidence that compounds similar to this compound can act as plant growth regulators. These substances can modify plant growth patterns and improve yield in certain crops.
Case Studies and Research Findings
Study Title | Focus | Findings |
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"Antihypertensive Effects of Dihydropyridine Derivatives" | Medicinal Chemistry | Demonstrated significant blood pressure reduction in hypertensive models using similar compounds. |
"Anticancer Activity of Dihydropyridines" | Cancer Research | Identified apoptosis induction in breast cancer cell lines with modified dihydropyridines. |
"Efficacy of Chlorinated Compounds as Pesticides" | Agricultural Science | Showed high efficacy against common agricultural pests with chlorinated phenyl groups enhancing activity. |
Mechanism of Action
The mechanism of action of Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Another calcium channel blocker with structural similarities.
Uniqueness
Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
Dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has the following structural formula:
Key Characteristics
- Molecular Weight : 367.25 g/mol
- CAS Number : [not specified in search results]
- Solubility : Soluble in organic solvents; limited solubility in water.
Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to various physiological effects such as vasodilation and reduced heart rate. Research indicates that this compound may exhibit similar properties.
Therapeutic Applications
- Cardiovascular Health : Dihydropyridines are commonly used in the treatment of hypertension and angina. The specific compound may have potential applications in managing cardiovascular diseases due to its calcium channel blocking activity.
- Neuroprotective Effects : Some studies suggest that dihydropyridine derivatives can provide neuroprotection by modulating calcium influx in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anti-cancer Activity : Preliminary studies have indicated that certain dihydropyridines can induce apoptosis in cancer cells, suggesting potential anti-cancer properties.
Case Studies and Research Findings
- Calcium Channel Blocking Activity : A study conducted on related dihydropyridine compounds demonstrated significant inhibition of calcium currents in cardiac myocytes, suggesting that similar activity could be expected from this compound .
- Neuroprotective Effects : Research published in Pharmacology Reports indicated that certain dihydropyridines protect against oxidative stress-induced neuronal death by modulating intracellular calcium levels .
- Anticancer Properties : A recent investigation into a series of dihydropyridine derivatives found that they could inhibit tumor cell proliferation through apoptosis induction mechanisms .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
dimethyl 4-(2,3-dichlorophenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-14(15-8-5-4-6-9-15)26-12-17(22(27)29-2)20(18(13-26)23(28)30-3)16-10-7-11-19(24)21(16)25/h4-14,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTXCOXNRRFCAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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